piperidin-2-ylmethyl trifluoromethanesulfonate piperidin-2-ylmethyl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 127075-48-3
VCID: VC0180456
InChI:
SMILES:
Molecular Formula: C7H12F3NO3S
Molecular Weight: 247

piperidin-2-ylmethyl trifluoromethanesulfonate

CAS No.: 127075-48-3

Cat. No.: VC0180456

Molecular Formula: C7H12F3NO3S

Molecular Weight: 247

* For research use only. Not for human or veterinary use.

piperidin-2-ylmethyl trifluoromethanesulfonate - 127075-48-3

Specification

CAS No. 127075-48-3
Molecular Formula C7H12F3NO3S
Molecular Weight 247

Introduction

Chemical Identity and Structural Characteristics

Piperidin-2-ylmethyl trifluoromethanesulfonate is an organic compound characterized by its unique trifluoromethanesulfonate group attached to a piperidine derivative. The compound is cataloged under the CAS number 127075-48-3, indicating its recognition in chemical databases and resources worldwide. This compound features a six-membered piperidine ring with a methyl group attached to the second carbon and a trifluoromethanesulfonate group (–SO₂CF₃) at the terminal position.

Molecular Properties

The molecular formula for piperidin-2-ylmethyl trifluoromethanesulfonate is C₇H₁₂F₃NO₃S, with a molecular weight of approximately 239.22 g/mol. The presence of the trifluoromethanesulfonate group significantly influences its chemical reactivity and physical properties, particularly its function as an excellent leaving group in various chemical reactions.

Structural Classification

Piperidin-2-ylmethyl trifluoromethanesulfonate belongs to the class of sulfonates, specifically triflates, which are known for their utility as leaving groups in nucleophilic substitution reactions. Its structure incorporates a piperidine ring, making it a derivative of piperidine, a common building block in organic synthesis. The compound represents an important class of functionalized heterocycles that serve as intermediates in the preparation of more complex molecular structures.

Chemical and Physical Properties

The physical and chemical properties of piperidin-2-ylmethyl trifluoromethanesulfonate are significantly influenced by its molecular structure, particularly the electron-withdrawing trifluoromethanesulfonate group and the basic piperidine nitrogen.

Physical Properties

Table 1 summarizes the key physical properties of piperidin-2-ylmethyl trifluoromethanesulfonate:

PropertyValue
Physical StateSolid at room temperature
Molecular Weight239.22 g/mol
ColorOff-white to pale yellow
SolubilitySoluble in organic solvents (e.g., dichloromethane, tetrahydrofuran); Limited solubility in water
Melting PointTypically in the range of 85-90°C
StabilityMoisture-sensitive; should be stored under inert conditions

Chemical Properties

The chemical properties of piperidin-2-ylmethyl trifluoromethanesulfonate are largely dictated by the strong electron-withdrawing effect of the trifluoromethanesulfonate group, which enhances its electrophilicity. The compound exhibits key chemical characteristics that make it valuable in organic synthesis:

  • The triflate group serves as an excellent leaving group in nucleophilic substitution reactions.

  • The piperidine nitrogen can be protected or derivatized to modify reactivity.

  • The compound can participate in a variety of chemical transformations, including alkylation reactions, coupling reactions, and functional group interconversions.

Synthesis Methods and Production

The synthesis of piperidin-2-ylmethyl trifluoromethanesulfonate involves specific chemical transformations that ensure the proper placement of the trifluoromethanesulfonate group on the piperidine scaffold.

Laboratory Synthesis

The synthesis of piperidin-2-ylmethyl trifluoromethanesulfonate typically involves the reaction of a suitable piperidine derivative with trifluoromethanesulfonic anhydride, a process that is well-documented in chemical literature. The general synthetic route can be represented by the following reaction:

Protected piperidine-2-methanol + Trifluoromethanesulfonic anhydride → Piperidin-2-ylmethyl trifluoromethanesulfonate

This reaction requires careful control of conditions, including temperature, solvent choice, and the presence of a suitable base to neutralize the trifluoromethanesulfonic acid generated as a byproduct.

Industrial Production Considerations

In industrial settings, the production of piperidin-2-ylmethyl trifluoromethanesulfonate may include additional steps and modifications to optimize yield and purity. These considerations include:

  • Scale-up parameters and reactor design

  • Purification methods (distillation, recrystallization)

  • Quality control measures

  • Safety protocols for handling trifluoromethanesulfonic anhydride, which is highly corrosive

Alternative Synthesis Routes

Research in the field of heterocyclic chemistry has explored alternative routes for synthesizing functionalized piperidines, which may be applicable to the production of piperidin-2-ylmethyl trifluoromethanesulfonate. These include:

  • Metal-catalyzed transformations

  • Flow chemistry approaches for continuous production

  • Green chemistry methodologies to reduce environmental impact

Applications in Organic Synthesis and Medicinal Chemistry

Piperidin-2-ylmethyl trifluoromethanesulfonate has significant applications in various fields of chemical research and development, particularly in organic synthesis and medicinal chemistry.

Role in Organic Synthesis

As a triflate derivative, piperidin-2-ylmethyl trifluoromethanesulfonate serves as a valuable building block in organic synthesis for several reasons:

  • The triflate group's excellent leaving group ability facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.

  • The compound can be used in coupling reactions, particularly metal-catalyzed processes.

  • It serves as an intermediate in the synthesis of more complex piperidine derivatives.

Applications in Medicinal Chemistry

The piperidine scaffold is prevalent in numerous pharmaceutically active compounds, making derivatives like piperidin-2-ylmethyl trifluoromethanesulfonate important in drug discovery and development. The compound's utility in medicinal chemistry stems from:

  • Its potential use in the synthesis of drug candidates targeting various therapeutic areas

  • The ability to introduce the piperidine moiety into more complex molecular structures

  • Its role in structure-activity relationship studies

Table 2: Representative Application Areas of Piperidin-2-ylmethyl Trifluoromethanesulfonate

Application AreaSpecific UsesNotable Compounds Derived
Pharmaceutical DevelopmentSynthesis of drug candidatesVarious piperidine-containing drugs
Organic SynthesisBuilding block for complex moleculesFunctionalized piperidines
Materials SciencePrecursor for specialty materialsPolymers containing piperidine moieties
Agrochemical ResearchDevelopment of crop protection agentsPiperidine-based pesticides

Chemical Reactivity and Mechanism of Action

The chemical reactivity of piperidin-2-ylmethyl trifluoromethanesulfonate is strongly influenced by the electronic properties of both the piperidine ring and the trifluoromethanesulfonate group.

Nucleophilic Substitution Reactions

One of the most important aspects of piperidin-2-ylmethyl trifluoromethanesulfonate's reactivity is its participation in nucleophilic substitution reactions. The trifluoromethanesulfonate group serves as an excellent leaving group, facilitating the substitution process:

R-OTf + Nu⁻ → R-Nu + OTf⁻

Where R represents the piperidin-2-ylmethyl moiety and Nu⁻ represents a nucleophile.

Key Reaction Mechanisms

The reactivity of piperidin-2-ylmethyl trifluoromethanesulfonate can be understood through several mechanistic pathways:

  • SN2 reactions: The compound can undergo direct displacement of the triflate group by nucleophiles.

  • Elimination reactions: Under certain conditions, elimination can compete with substitution.

  • Metal-catalyzed processes: The compound can participate in various metal-catalyzed transformations.

Factors Affecting Reactivity

Several factors influence the reactivity of piperidin-2-ylmethyl trifluoromethanesulfonate:

  • Steric considerations: The structural arrangement around the reaction center affects accessibility to nucleophiles.

  • Electronic effects: The electron-withdrawing nature of the triflate group enhances electrophilicity.

  • Solvent effects: Reaction medium can significantly impact reaction rates and selectivity.

  • Temperature: Reaction conditions must be optimized to favor desired pathways.

Related Compounds and Comparative Analysis

Piperidin-2-ylmethyl trifluoromethanesulfonate is part of a broader family of functionalized piperidines and triflate derivatives. Understanding its relationship to similar compounds provides valuable context for its chemical behavior and applications.

Comparison with Other Piperidine Derivatives

Various piperidine derivatives have been developed and studied for different applications. While piperidin-2-ylmethyl trifluoromethanesulfonate features a triflate group at a specific position, other derivatives may contain different functional groups or substitution patterns.

Nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines, for example, have been investigated as efficient routes to various piperidine derivatives . These studies provide insights into the reactivity patterns that might also apply to piperidin-2-ylmethyl trifluoromethanesulfonate.

Comparison with Other Triflate Derivatives

Triflate derivatives of various heterocycles have been prepared and studied for their utility in organic synthesis. Comparing piperidin-2-ylmethyl trifluoromethanesulfonate with these related compounds can provide valuable insights into structure-reactivity relationships.

Table 3: Comparison of Piperidin-2-ylmethyl Trifluoromethanesulfonate with Related Compounds

CompoundKey Structural FeaturePrimary ApplicationsRelative Reactivity
Piperidin-2-ylmethyl trifluoromethanesulfonateTriflate group attached to piperidin-2-ylmethylOrganic synthesis, medicinal chemistryHigh due to triflate leaving group
2-MethoxypiperidinesMethoxy group at C-2Precursors for substituted piperidinesLower than triflate derivatives
2-AcyloxypiperidinesAcyloxy group at C-2Synthesis of piperidine alkaloidsModerate
Pyrrolidine triflatesTriflate on five-membered ringSimilar to piperidine triflatesComparable to piperidine triflates

Future Research Directions and Challenges

Research on piperidin-2-ylmethyl trifluoromethanesulfonate and related compounds continues to evolve, presenting both opportunities and challenges for chemists working in this field.

Emerging Applications

Several potential future directions for research involving piperidin-2-ylmethyl trifluoromethanesulfonate include:

  • Development of more efficient and selective synthetic methods

  • Exploration of novel reaction types and conditions

  • Application in the synthesis of new pharmaceutical candidates

  • Investigation of catalytic systems that can enhance its reactivity

Challenges and Limitations

Despite its utility, work with piperidin-2-ylmethyl trifluoromethanesulfonate presents several challenges:

  • Moisture sensitivity requiring careful handling

  • Cost considerations for large-scale applications

  • Environmental concerns associated with trifluoromethanesulfonate chemistry

  • Selectivity issues in complex molecular settings

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator